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molecular formula C10H7N3S2 B8357229 N-(thiazol-2-yl)thieno[3,2-c]pyridin-4-amine

N-(thiazol-2-yl)thieno[3,2-c]pyridin-4-amine

Cat. No. B8357229
M. Wt: 233.3 g/mol
InChI Key: CNWBIJGFIPOWDC-UHFFFAOYSA-N
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Patent
US08148400B2

Procedure details

A flask charged with 4-chlorothieno[3,2-c]pyridine (New, James S. et al. J. Med. Chem., 32(6), p. 1147-1156 (1989)) (2.307 g, 13.6 mmol), 2-aminothiazole (1.67 g, 16.68 mmol), tris(dibenzylideneacetone)dipalladium (0) (0.225 g, 0.25 mmol), XANTPHOS (0.424 g, 0.73 mmol) and K3PO4 (4.08 g, 19.22 mmol) was purged with argon (3×). Dioxane (54 mL) was then added and the mixture was again purged with argon (5×). The reaction was heated to 100° C. with stirring under argon overnight. The reaction was then cooled to room temperature and gave a precipitate. This mixture was diluted with THF, filtered through Celite and washed with THF. SiO2 was then added and the mixture was concentrated and purified on several Biotage silica gel chromatographies (5% to 100% ethyl acetate in hexane; 10% to 100% (2:1 dichloromethane:acetone) in dichloromethane; 10% to 100% (10% methanol in dichloromethane) in dichloromethane) to give the title material (1.97 g, 62%) as a solid. 1H NMR (400 MHz, DMSO-d6) δ ppm: 11.59 (1H, s), 8.20 (1H, d, J=5.56 Hz), 8.13 (1H, d, J=5.81 Hz), 7.80 (1H, d, J=5.56 Hz), 7.60 (1H, d, J=5.56 Hz), 7.47 (1H, d, J=3.54 Hz), 7.07 (1H, d, J=3.79 Hz). LC/MS (M+H)+: 234. HPLC ret. time (Condition I): 1.73 min.
Quantity
2.307 g
Type
reactant
Reaction Step One
Quantity
1.67 g
Type
reactant
Reaction Step One
Name
K3PO4
Quantity
4.08 g
Type
reactant
Reaction Step One
Quantity
0.225 g
Type
catalyst
Reaction Step One
Quantity
0.424 g
Type
catalyst
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
62%

Identifiers

REACTION_CXSMILES
Cl[C:2]1[C:7]2[CH:8]=[CH:9][S:10][C:6]=2[CH:5]=[CH:4][N:3]=1.[NH2:11][C:12]1[S:13][CH:14]=[CH:15][N:16]=1.[O-]P([O-])([O-])=O.[K+].[K+].[K+]>C1COCC1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.[Pd].[Pd].CC1(C)C2C(=C(P(C3C=CC=CC=3)C3C=CC=CC=3)C=CC=2)OC2C(P(C3C=CC=CC=3)C3C=CC=CC=3)=CC=CC1=2>[S:13]1[CH:14]=[CH:15][N:16]=[C:12]1[NH:11][C:2]1[C:7]2[CH:8]=[CH:9][S:10][C:6]=2[CH:5]=[CH:4][N:3]=1 |f:2.3.4.5,7.8.9.10.11|

Inputs

Step One
Name
Quantity
2.307 g
Type
reactant
Smiles
ClC1=NC=CC2=C1C=CS2
Name
Quantity
1.67 g
Type
reactant
Smiles
NC=1SC=CN1
Name
K3PO4
Quantity
4.08 g
Type
reactant
Smiles
[O-]P(=O)([O-])[O-].[K+].[K+].[K+]
Name
Quantity
0.225 g
Type
catalyst
Smiles
C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.[Pd].[Pd]
Name
Quantity
0.424 g
Type
catalyst
Smiles
CC1(C2=C(C(=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4)OC5=C(C=CC=C51)P(C6=CC=CC=C6)C7=CC=CC=C7)C
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
with stirring under argon overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was purged with argon (3×)
ADDITION
Type
ADDITION
Details
Dioxane (54 mL) was then added
CUSTOM
Type
CUSTOM
Details
the mixture was again purged with argon (5×)
TEMPERATURE
Type
TEMPERATURE
Details
The reaction was then cooled to room temperature
CUSTOM
Type
CUSTOM
Details
gave a precipitate
FILTRATION
Type
FILTRATION
Details
filtered through Celite
WASH
Type
WASH
Details
washed with THF
ADDITION
Type
ADDITION
Details
SiO2 was then added
CONCENTRATION
Type
CONCENTRATION
Details
the mixture was concentrated
CUSTOM
Type
CUSTOM
Details
purified on several Biotage silica gel chromatographies (5% to 100% ethyl acetate in hexane; 10% to 100% (2:1 dichloromethane:acetone) in dichloromethane; 10% to 100% (10% methanol in dichloromethane) in dichloromethane)

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
S1C(=NC=C1)NC1=NC=CC2=C1C=CS2
Measurements
Type Value Analysis
AMOUNT: MASS 1.97 g
YIELD: PERCENTYIELD 62%
YIELD: CALCULATEDPERCENTYIELD 62.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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